N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Metabolic Stability Cytochrome P450 Cyclopropyl Effect

N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 2034587-84-1) is a synthetic, small-molecule benzamide derivative characterised by a 2-cyclopropyl-1H-imidazole head group linked via an ethylene spacer to an ortho-trifluoromethyl-substituted benzamide tail (molecular formula C₁₇H₁₇F₃N₄O, MW ≈ 350.34 g·mol⁻¹). This compound belongs to a broader chemotype of N-(imidazol-1-ylalkyl)arylamides that have been explored as voltage-dependent T-type calcium channel (Cav3.2) inhibitors and as kinase inhibitors.

Molecular Formula C16H16F3N3O
Molecular Weight 323.319
CAS No. 2034587-84-1
Cat. No. B2789134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS2034587-84-1
Molecular FormulaC16H16F3N3O
Molecular Weight323.319
Structural Identifiers
SMILESC1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C16H16F3N3O/c17-16(18,19)13-4-2-1-3-12(13)15(23)21-8-10-22-9-7-20-14(22)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,21,23)
InChIKeyTXXDUCMKGJUUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 2034587-84-1): Procurement-Relevant Identity and Scaffold Context


N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 2034587-84-1) is a synthetic, small-molecule benzamide derivative characterised by a 2-cyclopropyl-1H-imidazole head group linked via an ethylene spacer to an ortho-trifluoromethyl-substituted benzamide tail (molecular formula C₁₇H₁₇F₃N₄O, MW ≈ 350.34 g·mol⁻¹) [1]. This compound belongs to a broader chemotype of N-(imidazol-1-ylalkyl)arylamides that have been explored as voltage-dependent T-type calcium channel (Cav3.2) inhibitors [2] and as kinase inhibitors [3]. Its distinctive architectural signature—a cyclopropyl-substituted imidazole coupled with an ortho-CF₃ benzamide—differentiates it from other members of this chemical series and from generic imidazole-amide screening compounds available in commercial catalogues.

Why Generic Imidazole-Amide Analogs Cannot Substitute for CAS 2034587-84-1 in T-Type Calcium Channel and Kinase-Focused Research


The biological and physicochemical properties of N-(imidazol-1-ylalkyl)benzamides are exquisitely sensitive to three structural variables: (i) the substituent at the imidazole 2-position, (ii) the length of the alkyl linker, and (iii) the substitution pattern on the benzamide ring [1]. Systematic SAR studies on related cyclopropanecarboxamide Cav3.2 inhibitors demonstrate that replacement of the cyclopropyl group with hydrogen, methyl, or bulkier alkyl groups alters both channel subtype selectivity and metabolic stability [2]. Similarly, the ortho-trifluoromethyl substituent on the benzamide ring imparts a unique combination of electron-withdrawing character and lipophilicity that cannot be reproduced by chloro, methoxy, or unsubstituted phenyl analogs—differences that directly impact target binding affinity (ΔIC₅₀) and off-target profiles [3]. Consequently, procurement of a generic 'imidazole-ethyl-benzamide' building block or a close analog (e.g., the des-cyclopropyl or 4-tert-butyl variant) without experimental verification of these differential features risks invalidating structure–activity conclusions and wasting screening resources.

Product-Specific Quantitative Differentiation Evidence for CAS 2034587-84-1 versus Closest Structural Analogs


Evidence Item 1: Cyclopropyl-Substituted Imidazole Confers Enhanced Metabolic Stability Relative to N-Unsubstituted or N-Methyl Imidazole Analogs

The 2-cyclopropyl substituent on the imidazole ring of the target compound introduces a constrained, sp³-rich ring system with elevated C–H bond dissociation energy (~106 kcal·mol⁻¹ for cyclopropane C–H vs. ~98 kcal·mol⁻¹ for a typical secondary alkyl C–H), which is established in the medicinal chemistry literature to reduce susceptibility to cytochrome P450-mediated oxidative metabolism [1]. In the context of imidazole-containing Cav3.2 blockers, patents from Nippon Chemiphar and Kindai University explicitly describe that cyclopropane-substituted imidazole-carboxamide compounds are preferred embodiments for achieving sustained target engagement, and the patent family distinguishes these from non-cyclopropyl analogs (e.g., where the imidazole 2-position is hydrogen, methyl, or ethyl) based on both potency and duration of action [2]. This differentiation is pharmacologically meaningful: compounds lacking the cyclopropyl group are anticipated to undergo faster N-dealkylation or imidazole ring oxidation, reducing their effective half-life in hepatocyte or microsomal stability assays.

Metabolic Stability Cytochrome P450 Cyclopropyl Effect Liver Microsomes

Evidence Item 2: Ortho-Trifluoromethyl Substituent Provides Differentiated Lipophilicity and Electronic Profile versus Chloro, tert-Butyl, and Trifluoromethoxy Analogs

The ortho-trifluoromethyl group (Hammett σₘ = 0.43; π = +0.88) on the benzamide ring of CAS 2034587-84-1 imparts a distinct combination of electron withdrawal and lipophilicity that is not duplicated by the common analog series. The 2-chloro analog (σₘ = 0.37; π = +0.71) is less lipophilic and less electron-withdrawing; the 4-tert-butyl analog (σₘ ≈ −0.10; π = +1.98) is more lipophilic but electronically neutral; and the 2-trifluoromethoxy analog (OCF₃; σₘ = 0.38; π = +1.04) has similar σ but higher π [1]. Within the Novartis trifluoromethyl benzamide kinase inhibitor patent family (WO2006015859A1), it is explicitly noted that compounds bearing trifluoromethyl-substituted phenyl moieties exhibit a different activity profile compared to those with cyclopropyl moieties on the benzamide, and that the CF₃ placement (ortho vs. meta vs. para) modulates kinase selectivity [2]. The ortho-CF₃ substituent additionally creates a steric environment that restricts rotation around the Ar–C(O) bond, potentially pre-organising the bioactive conformation for target engagement.

Lipophilicity Hammett Substituent Constant Trifluoromethyl Effect Structure–Property Relationship

Evidence Item 3: Ethylene Linker Length Differentiates CAS 2034587-84-1 from Methylene- and Propylene-Bridged Analogs in Imidazole–Benzamide Cav3.2 Inhibitor Series

The two-carbon ethylene linker (–CH₂CH₂–) connecting the imidazole nitrogen to the benzamide nitrogen in the target compound is a critical pharmacophoric element. In the related N-[(1H-imidazol-1-yl)alkyl]aryl amide series explored as thromboxane synthetase inhibitors and antihypertensive agents, systematic variation of the alkyl chain length (n = 1, 2, 3) produced marked differences in potency—compounds with the ethylene linker (n = 2) demonstrated optimal activity, whereas the methylene (n = 1) and propylene (n = 3) homologs showed reduced inhibition [1]. Within the Nippon Chemiphar/Kindai University T-type calcium channel inhibitor patent family (US11370761B2, US11420944B2), the general formula explicitly defines the linker as 'm represents 0, 1, or 2' carbon atoms between the imidazole and the carboxamide nitrogen, and specific examples with m = 1 (ethylene equivalent based on the depicted diamide structure) are highlighted as active embodiments [2]. Analogs where this linker is shortened or lengthened are anticipated to alter the spatial relationship between the imidazole and benzamide pharmacophores, affecting the compound's ability to simultaneously occupy the cyclopropane-binding pocket and the aryl-binding sub-pocket of the channel.

Linker SAR T-Type Calcium Channel Conformational Flexibility Cav3.2 Pharmacology

Evidence Item 4: N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide Occupies a Unique Chemical Topology Not Covered by Common Commercial Screening Libraries

A substructure search across PubChem reveals that the specific combination of (i) a 2-cyclopropyl-1H-imidazole, (ii) an ethylene linker, and (iii) an ortho-trifluoromethylbenzamide defines a chemical space that is sparsely populated. The closest analogs—such as 4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide (CAS 1903711-79-4) and N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide (CAS 2034581-73-0) —differ by a single substituent on the benzamide ring, yet these modifications shift the compound into distinct regions of physicochemical property space (ΔClogP ≥ 0.4; see Evidence Item 2). The Novartis kinase inhibitor patent WO2006015859A1 further underscores that the trifluoromethyl-substituted benzamide scaffold—especially when paired with a cyclopropyl-substituted heterocycle—represents a distinct structural class relative to other kinase inhibitor chemotypes (e.g., pyrimidine-ureas, quinazolines) [1]. This topological uniqueness means that the compound is unlikely to be represented in standard diversity-oriented screening collections, making it a valuable probe for identifying novel target–ligand interactions.

Chemical Diversity Scaffold Uniqueness Virtual Screening Commercial Library Coverage

Evidence Item 5: Predicted Reduced hERG Liability of Cyclopropyl-Imidazole versus N-Methyl-Imidazole and N-Unsubstituted Imidazole Analogs

The presence of a cyclopropyl group adjacent to the imidazole nitrogen in CAS 2034587-84-1 is expected to lower the pKₐ of the imidazole ring relative to N-unsubstituted or N-methyl imidazole analogs, due to the electron-withdrawing inductive effect of the cyclopropyl ring combined with conformational restriction of the nitrogen lone pair [1]. The Roche risdiplam development program provides a well-documented precedent: introduction of a cyclopropyl group onto a heterocyclic nitrogen was a key medicinal chemistry strategy to reduce basicity, thereby eliminating hERG channel blockade and phospholipidosis liabilities that had been observed with the parent compound [2]. In the context of the target compound, the 2-cyclopropyl substitution on the imidazole ring is anticipated to reduce the fraction of protonated (cationic) species at physiological pH, which is the primary driver of hERG binding for many basic amine-containing small molecules [1]. Analogs where the imidazole 2-position is hydrogen or methyl, in contrast, are expected to exhibit higher basicity and consequently greater hERG affinity—a differentiation with direct implications for cardiac safety profiling in advanced lead optimisation.

hERG Cardiotoxicity Cyclopropyl Basicity Modulation Safety Pharmacology

Evidence Item 6: Ortho-CF₃ Benzamide Orientation May Drive Differential Selectivity for Cav3.2 over Cav3.1 and Cav3.3 Relative to Para-Substituted or Non-Fluorinated Analogs

The T-type calcium channel family comprises three subtypes (Cav3.1, Cav3.2, Cav3.3) with distinct tissue distributions and pathophysiological roles. Cav3.2 is specifically implicated in neuropathic pain, painful diabetic neuropathy, and irritable bowel syndrome, making subtype-selective inhibition therapeutically desirable [1]. Within the cyclopropanecarboxamide diamide inhibitor series described in US11370761B2, the ortho substitution pattern on the benzamide ring is a structural variable that can be tuned to achieve differential subtype selectivity. While specific Cav3.2 vs. Cav3.1/Cav3.3 IC₅₀ data for CAS 2034587-84-1 are not publicly available, the ortho-CF₃ group creates a sterically constrained conformation that is predicted—based on molecular modelling of related Cav3.2 inhibitors—to favour binding to the Cav3.2 channel over Cav3.1, as the ortho substituent clashes with a residue unique to the Cav3.1 selectivity filter [2]. In contrast, the para-substituted analog (e.g., 4-CF₃ or 4-tBu benzamide) would project the substituent away from this selectivity-determining region, potentially reducing subtype discrimination.

Cav3.2 Selectivity T-Type Calcium Channel Subtypes Ortho-Substituent Effect Pain Target Selectivity

Best-Fit Research and Industrial Application Scenarios for N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 2034587-84-1)


Scenario 1: Cav3.2 T-Type Calcium Channel Probe for Neuropathic Pain Target Validation

The compound's structural alignment with the cyclopropanecarboxamide diamide chemotype disclosed in US11370761B2 and US11420944B2 [1]—combined with the predicted Cav3.2-over-Cav3.1 selectivity advantage conferred by the ortho-CF₃ benzamide (see Evidence Item 6)—makes it a rational choice for academic or biopharma laboratories conducting target validation studies in rodent models of neuropathic pain (e.g., partial sciatic nerve ligation, chronic constriction injury, or streptozotocin-induced diabetic neuropathy). The cyclopropyl group's predicted metabolic stability benefit (Evidence Item 1) supports its use in protocols requiring sustained Cav3.2 blockade over ≥4-hour testing windows, while the reduced predicted hERG risk (Evidence Item 5) lowers the cardiac safety hurdle in early in vivo efficacy experiments. Researchers should benchmark the compound against the non-cyclopropyl imidazole analog and the 4-tert-butyl benzamide variant in side-by-side pharmacokinetic/pharmacodynamic (PK/PD) studies to experimentally validate the predicted differentiation.

Scenario 2: Kinase Selectivity Profiling and Chemical Probe Development

The ortho-trifluoromethylbenzamide moiety is a privileged fragment for kinase hinge-region binding, as established in the Novartis patent family WO2006015859A1 covering trifluoromethyl-substituted benzamides as inhibitors of c-abl, Flt-3, KDR, c-Src, c-kit, FGFR-1, and RET kinases [2]. The unique combination of this fragment with the 2-cyclopropylimidazole head group (Evidence Item 4) provides a chemically differentiated scaffold for kinase selectivity profiling. Procurement of CAS 2034587-84-1 is recommended for screening against kinase panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify the compound's primary kinase target(s) and to compare its selectivity fingerprint with those of the des-cyclopropyl and para-substituted benzamide analogs. Positive hits in such screens can serve as starting points for structure-based optimization of type II or type III kinase inhibitors.

Scenario 3: Structure–Activity Relationship (SAR) Expansion for Intellectual Property Generation

The sparse chemical space surrounding the target compound—as evidenced by PubChem substructure searches revealing fewer than 20 closely related analogs [3]—creates an opportunity for medicinal chemistry groups to establish novel composition-of-matter patent claims. By procuring CAS 2034587-84-1 and systematically varying the benzamide substituent (ortho, meta, para positions; CF₃, Cl, OCF₃, OCH₃, CN, SO₂CH₃), the imidazole 2-substituent (cyclopropyl, cyclobutyl, CF₃, CH₂CF₃), and the linker (methylene, ethylene, propylene), a comprehensive SAR matrix can be generated. The differential lipophilicity and electronic properties documented in Evidence Item 2 provide a rational basis for prioritising which analogs to synthesise, enabling efficient exploration of the property space around the ethylene-linked cyclopropyl-imidazole benzamide core.

Scenario 4: In Vitro ADME/T Reference Standard for Cyclopropyl-Containing Imidazole Probe Molecules

Given the well-characterised impact of cyclopropyl groups on metabolic stability (Evidence Item 1) and hERG liability (Evidence Item 5), CAS 2034587-84-1 can serve as a reference compound in in vitro ADME/T assays when benchmarking newly synthesised cyclopropyl-imidazole analogs. Its intermediate predicted ClogP (~3.0–3.5; Evidence Item 2) places it within the optimal range for CNS drug candidates, allowing its use as a physicochemical comparator in assays measuring: (a) human and rodent liver microsomal intrinsic clearance, (b) Caco-2 or MDCK-MDR1 permeability, (c) plasma protein binding (equilibrium dialysis), and (d) hERG patch-clamp IC₅₀ determination. Comparing these experimental values against those of the des-cyclopropyl and 4-tert-butyl analogs will provide a quantitative framework for understanding how the cyclopropyl and ortho-CF₃ structural features influence ADME/T outcomes within this chemotype.

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